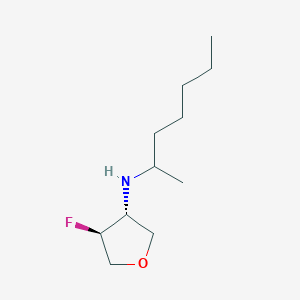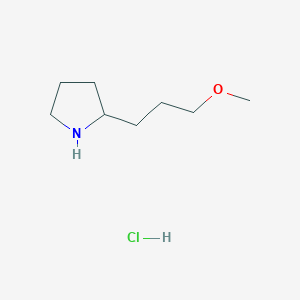
tert-butyl (3R,4R)-3-(tert-butylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-3-(tert-butylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate, also known as tert-butylsulfanyl-4-hydroxypyrrolidine-1-carboxylate, is a chemical compound found in various biological systems and is used in a variety of scientific research applications. This compound is a derivative of the pyrrolidine family of compounds, and is a common reagent in organic synthesis. It is a colorless, odorless liquid at room temperature and is soluble in water, ethanol, and chloroform.
Scientific Research Applications
Versatile Intermediates for Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, closely related to tert-butyl (3R,4R)-3-(tert-butylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate, are used as intermediates for the asymmetric synthesis of amines. These imines facilitate the addition of various nucleophiles and are useful in creating a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and α-trifluoromethyl amines. This methodology is significant in synthesizing compounds for various applications, including pharmaceuticals (Ellman, Owens, & Tang, 2002).
Enzyme-Catalyzed Kinetic Resolution
The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrates the compound's potential in enantioselective processes. This process achieved high enantioselectivity, important in producing pure enantiomers for various research and industrial applications (Faigl et al., 2013).
Oxidation of sp3 C-H Bonds
Research involving the direct oxidation of sp3 C-H bonds adjacent to nitrogen in arylureas, using tert-butyl hydroperoxide in water, highlights the compound's role in synthesizing both tert-butoxylated and hydroxylated products. This finding is crucial for understanding and developing new oxidation reactions (Wei, Ding, Lin, & Liang, 2011).
Synthesis of Protected 1,2-Amino Alcohols
tert-Butanesulfinyl aldimines and ketimines, which are structurally similar to tert-butyl (3R,4R)-3-(tert-butylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate, are also used in synthesizing protected 1,2-amino alcohols. These compounds are valuable intermediates in various chemical syntheses, highlighting the versatility of tert-butyl derivatives in synthetic organic chemistry (Tang, Volkman, & Ellman, 2001).
properties
IUPAC Name |
tert-butyl (3R,4R)-3-tert-butylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-12(2,3)17-11(16)14-7-9(15)10(8-14)18-13(4,5)6/h9-10,15H,7-8H2,1-6H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVFMGHLIKTWEA-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-(tert-butylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



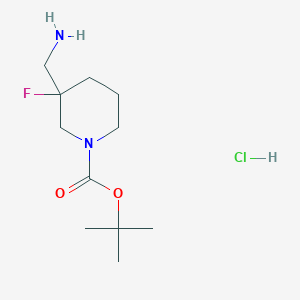
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
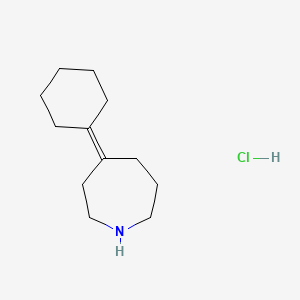
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
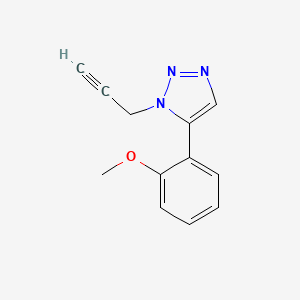
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
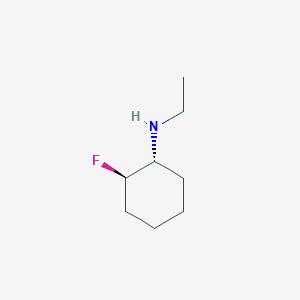
![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)
